molecular formula C16H31NO3 B13756843 2-Undecyl-2-oxazoline-4,4-dimethanol CAS No. 24448-01-9

2-Undecyl-2-oxazoline-4,4-dimethanol

Cat. No.: B13756843
CAS No.: 24448-01-9
M. Wt: 285.42 g/mol
InChI Key: XMQGZCSSTZWPTO-UHFFFAOYSA-N
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Description

2-Undecyl-2-oxazoline-4,4-dimethanol is a heterocyclic organic compound with the molecular formula C₁₆H₃₁NO₃ and a molecular weight of 285.42 g/mol . It is known for its unique structure, which includes an oxazoline ring and two hydroxymethyl groups. This compound is primarily used in research and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Undecyl-2-oxazoline-4,4-dimethanol typically involves the reaction of undecylamine with glyoxal in the presence of a catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazoline ring . The reaction conditions usually include a temperature range of 50-100°C and a reaction time of 2-4 hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Undecyl-2-oxazoline-4,4-dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or carboxylates are used in substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

2-Undecyl-2-oxazoline-4,4-dimethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 2-Undecyl-2-oxazoline-4,4-dimethanol involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Decyl-2-oxazoline-4,4-dimethanol
  • 2-Dodecyl-2-oxazoline-4,4-dimethanol
  • 2-Nonyl-2-oxazoline-4,4-dimethanol

Uniqueness

2-Undecyl-2-oxazoline-4,4-dimethanol is unique due to its specific chain length and the presence of two hydroxymethyl groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

24448-01-9

Molecular Formula

C16H31NO3

Molecular Weight

285.42 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-undecyl-5H-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-15-17-16(12-18,13-19)14-20-15/h18-19H,2-14H2,1H3

InChI Key

XMQGZCSSTZWPTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NC(CO1)(CO)CO

Origin of Product

United States

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